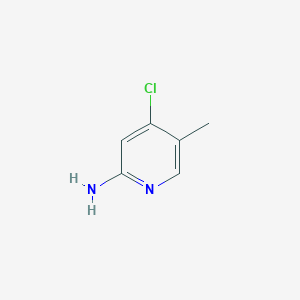

4-Chloro-5-methylpyridin-2-amine

Overview

Description

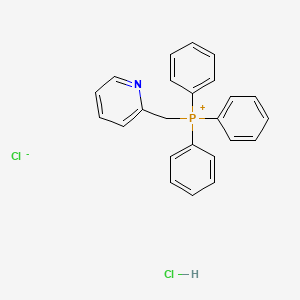

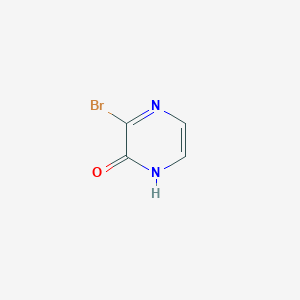

4-Chloro-5-methylpyridin-2-amine is a chemical compound with the molecular weight of 142.59 . It is used as a pharmaceutical intermediate . The IUPAC name for this compound is 4-chloro-5-methyl-2-pyridinamine .

Synthesis Analysis

The synthesis of 4-Chloro-5-methylpyridin-2-amine involves several steps. One method starts from 2-amino-6-chloropyridine, and the crucial 5-position methylation is achieved via a Suzuki-Miyaura cross-coupling reaction . Another method involves the use of whole cells of Burkholderia sp. MAK1, which can convert different pyridin-2-amines into their 5-hydroxy derivatives .Molecular Structure Analysis

The molecular structure of 4-Chloro-5-methylpyridin-2-amine can be represented by the InChI code 1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) . The molecular formula of this compound is C6H7ClN2 .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-5-methylpyridin-2-amine are complex and diverse. For instance, it has been used in the synthesis of 2-amino-4-methyl-pyridinium 2-hy-droxy-benzoate . It is also involved in the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Physical And Chemical Properties Analysis

4-Chloro-5-methylpyridin-2-amine has a molecular weight of 142.59 g/mol . Its exact mass and monoisotopic mass are 142.0297759 g/mol . It has a complexity of 97.1 .Scientific Research Applications

Comprehensive Analysis of 4-Chloro-5-methylpyridin-2-amine Applications

4-Chloro-5-methylpyridin-2-amine is a versatile chemical compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications, each presented in a separate section.

Synthesis of Heterocyclic Compounds: 4-Chloro-5-methylpyridin-2-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals due to their diverse biological activities .

Development of MR Antagonists: This compound is used in the synthesis of the mineralocorticoid receptor (MR) antagonist finerenone. Finerenone is used in the treatment of conditions like chronic kidney disease and heart failure .

Chromatography and Mass Spectrometry: .

Anticancer Research: The compound has been used in the study of anticancer drug interactions with proteins like bovine serum albumin, which is significant for understanding drug efficacy and metabolism .

Inhibition of Enzymatic Activity: It has been reported to inhibit the activity of inducible nitric oxide synthase (iNOS) in vitro, which is an enzyme involved in inflammatory responses and various diseases .

Pharmaceutical Intermediates: 4-Chloro-5-methylpyridin-2-amine is a precursor in the synthesis of several pharmaceutical intermediates, which are essential for the production of active pharmaceutical ingredients (APIs) .

Research in Molecular Biology: The compound is also used in molecular biology research, particularly in the synthesis of molecules that can bind to DNA or RNA, thereby affecting gene expression and regulation .

Lumacaftor Synthesis: It acts as a key intermediate in the synthesis of lumacaftor, a drug used for the treatment of cystic fibrosis. Lumacaftor helps in correcting the folding of the CFTR protein .

Mechanism of Action

While the specific mechanism of action for 4-Chloro-5-methylpyridin-2-amine is not mentioned in the search results, it is known that it is used as a pharmaceutical intermediate . This suggests that it may be involved in the synthesis of various drugs, potentially contributing to their pharmacological effects.

Safety and Hazards

The safety data sheet for a similar compound, Chloro-5-methylpyridine-3-boronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . While this data may not directly apply to 4-Chloro-5-methylpyridin-2-amine, it suggests that similar precautions may be necessary when handling this compound.

Future Directions

While specific future directions for 4-Chloro-5-methylpyridin-2-amine are not mentioned in the search results, it is clear that pyridine derivatives, including 4-Chloro-5-methylpyridin-2-amine, have significant potential in the field of medicinal chemistry . They are important structural motifs found in numerous bioactive molecules and have many applications in chemical industry .

properties

IUPAC Name |

4-chloro-5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLJJADZPBGRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609086 | |

| Record name | 4-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-methylpyridin-2-amine | |

CAS RN |

1033203-31-4 | |

| Record name | 4-Chloro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Difluoro-1-methyl-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]benzene](/img/structure/B1603613.png)

![6-Chlorothiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1603621.png)

![(2S,4S,5R,6R)-5-Acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B1603625.png)